molecular formula C8H6IN3O2 B1397012 3-iodo-1-methyl-5-nitro-1H-indazole CAS No. 1315577-17-3

3-iodo-1-methyl-5-nitro-1H-indazole

Cat. No. B1397012
M. Wt: 303.06 g/mol
InChI Key: PWYBPNMCKJCWAW-UHFFFAOYSA-N
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Description

3-iodo-1-methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 1315577-17-3 . It has a molecular weight of 303.06 and its IUPAC name is 3-iodo-1-methyl-5-nitro-1H-indazole . It is a solid substance with a melting point between 199 - 201 degrees Celsius .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-iodo-1-methyl-5-nitro-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of 3-iodo-1-methyl-5-nitro-1H-indazole is C8H6IN3O2 . The InChI code is 1S/C8H6IN3O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-iodo-1-methyl-5-nitro-1H-indazole is a light yellow solid . It has a melting point range of 199 - 201 degrees Celsius . Its molecular weight is 303.06 , and its linear formula is C8H6IN3O2 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds closely related to 3-iodo-1-methyl-5-nitro-1H-indazole focuses on their synthesis and structural characterization. For example, studies have been conducted on the synthesis of mono- and diiodo-triazoles, including derivatives that bear structural similarities to 3-iodo-1-methyl-5-nitro-1H-indazole. These compounds are characterized by their thermal and sensitivity properties, and their decomposition products are analyzed using software like Cheetah 7 (Chand et al., 2016).

Crystallography and Molecular Structure

The crystal and molecular structures of related nitroindazoles have been extensively studied. For instance, research on various nitroindazole compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole, provides insights into their crystal structures and molecular parameters, with findings confirmed through X-ray diffraction and NMR spectroscopy (Cabildo et al., 2011).

Synthesis of Heterocyclic Systems

Another area of research involves the synthesis of novel heterocyclic systems, such as the isoxazolo[4,3-e]indazole, which is created through the substitution of a hydrogen in 1-methyl-5-nitro-1H-indazole. These new compounds are studied for their fluorescence properties and antibacterial activities against various bacterial species (Ghaemi & Pordel, 2016).

Safety And Hazards

The safety information available indicates that 3-iodo-1-methyl-5-nitro-1H-indazole has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H312, H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-iodo-1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYBPNMCKJCWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292926
Record name 3-Iodo-1-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1-methyl-5-nitro-1H-indazole

CAS RN

1315577-17-3
Record name 3-Iodo-1-methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315577-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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